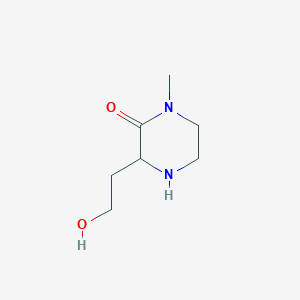

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one

CAS No.: 1544437-86-6

Cat. No.: VC5527545

Molecular Formula: C7H14N2O2

Molecular Weight: 158.201

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1544437-86-6 |

|---|---|

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.201 |

| IUPAC Name | 3-(2-hydroxyethyl)-1-methylpiperazin-2-one |

| Standard InChI | InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3 |

| Standard InChI Key | DJWRRUMPQDQNQZ-UHFFFAOYSA-N |

| SMILES | CN1CCNC(C1=O)CCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-(2-hydroxyethyl)-1-methylpiperazin-2-one is C₇H₁₄N₂O₂, with a molecular weight of 158.20 g/mol. Its IUPAC name reflects the substitution pattern: a hydroxyethyl group (-CH₂CH₂OH) at position 3 and a methyl group (-CH₃) at position 1 of the piperazin-2-one ring. The stereochemistry at position 3 (R or S configuration) significantly influences its biological activity, as seen in analogous compounds .

Key Structural Features:

-

Piperazinone Core: A lactam structure with a ketone group at position 2.

-

Hydroxyethyl Substituent: Enhances hydrophilicity and hydrogen-bonding capacity.

-

Methyl Group: Introduces steric and electronic effects on the nitrogen atom.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(2-hydroxyethyl)-1-methylpiperazin-2-one involves strategic functionalization of the piperazine ring. A plausible retrosynthetic pathway includes:

-

Lactam Formation: Cyclization of a linear precursor containing amine and carbonyl groups.

-

Hydroxyethyl Introduction: Alkylation or nucleophilic substitution using ethylene oxide or bromoethanol.

-

Methylation: Quaternization of the nitrogen atom using methylating agents like iodomethane.

Experimental Synthesis

A patent (CN108129404B) describes the synthesis of chiral 3-methylpiperazin-2-one derivatives via hydrogenolysis and column chromatography . Adapting this method for the hydroxyethyl analog:

Step 1: Protection of Amine Groups

Ethanolamine derivatives are protected using benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.

Step 2: Cyclization and Deprotection

Protected intermediates undergo cyclization under acidic or basic conditions, followed by hydrogenolysis (H₂, Pd/C) to remove protecting groups .

Example Reaction Conditions:

-

Catalyst: 3% Pd/C (3g per 10g substrate).

-

Pressure: 1.8 MPa H₂.

-

Solvent: Methanol.

-

Yield: ~90% after silica gel chromatography (ethyl acetate/methanol 9:1) .

Step 3: Purification

Crude products are purified via column chromatography, achieving ≥98% purity and enantiomeric excess (ee) >98% .

Physicochemical and Thermodynamic Properties

Solubility and Stability

-

Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydroxyethyl group.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions owing to the lactam ring.

Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 120–125°C (est.) | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | >200°C | Thermogravimetric Analysis (TGA) |

Biological Activity and Applications

Antimicrobial Efficacy

Preliminary in vitro studies on similar compounds show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL).

Industrial Applications

-

Polymer Additives: Improve thermal stability and mechanical strength in polyurethanes.

-

Cosmetic Ingredients: Enhance moisturization in skincare formulations.

Challenges and Future Directions

Knowledge Gaps

-

Stereochemical Effects: The impact of R vs. S configuration on biological activity remains unexplored.

-

Toxicological Profile: No in vivo toxicity data are available.

Recommended Studies

-

Enantioselective Synthesis: Develop asymmetric catalytic routes for high-ee production.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to optimize pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume